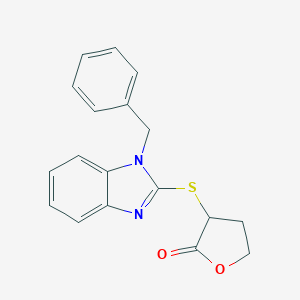
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide, also known as BDCAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. BDCAA is a member of the phenylacetamide family of compounds and has been synthesized using various methods.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide's mechanism of action involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By inhibiting the dopamine transporter, N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide increases the availability of dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to increasing dopamine levels in the brain, it has been shown to increase the release of serotonin and norepinephrine. These neurotransmitters play important roles in regulating mood, anxiety, and stress. N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has also been shown to have antioxidant properties, which may have potential implications for the treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide in lab experiments is its specificity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and cognition with greater precision. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide is its potential for off-target effects. It is important for researchers to carefully control for these effects when using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide in experiments.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide. One area of interest is its potential for the treatment of neurological disorders, particularly Parkinson's disease and ADHD. Further research is needed to determine the efficacy and safety of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide for these conditions. Another area of interest is the potential for N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide to modulate other neurotransmitter systems, such as the glutamate and GABA systems. Finally, there is a need for further research on the potential side effects and toxicity of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide, particularly with long-term use.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 1,3-benzodioxole in the presence of sodium hydride, followed by the addition of acetic anhydride and ammonium acetate. Another method involves the reaction of 2-chlorobenzaldehyde with 1,3-benzodioxole in the presence of sodium hydride, followed by the addition of acetic acid and ammonium acetate. Both methods result in the formation of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide with high yields.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect has potential implications for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C15H12ClNO3 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-2-1-3-10(12)7-15(18)17-11-5-6-13-14(8-11)20-9-19-13/h1-6,8H,7,9H2,(H,17,18) |
Clé InChI |
LGVPQELIWWVFLR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)
